molecular formula C19H14ClNO B2559599 (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 339014-59-4

(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B2559599
CAS No.: 339014-59-4
M. Wt: 307.78
InChI Key: NAGIYBJTVAKIAT-VAWYXSNFSA-N
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Description

(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that features a naphthalene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the condensation of 4-chloroaniline with 2-naphthaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings may facilitate binding to proteins or enzymes, influencing their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-bromophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
  • (2E)-3-[(4-methylphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one
  • (2E)-3-[(4-nitrophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one

Uniqueness

The presence of the 4-chlorophenyl group in (2E)-3-[(4-chlorophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one distinguishes it from its analogs. This substitution can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it unique for specific applications.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-13,21H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGIYBJTVAKIAT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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